molecular formula C10H7Cl2N3O2S2 B2691078 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide CAS No. 392244-05-2

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2691078
CAS No.: 392244-05-2
M. Wt: 336.21
InChI Key: JRZFWPHPVNFRRF-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the manufacturer’s proprietary processes.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides or sulfonic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: A reagent used in the synthesis of thiadiazole derivatives.

    Other thiadiazole derivatives: Compounds with similar structures and potential biological activities.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of both the dichlorophenoxy and thiadiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2S2/c11-5-1-2-7(6(12)3-5)17-4-8(16)13-9-14-15-10(18)19-9/h1-3H,4H2,(H,15,18)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFWPHPVNFRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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